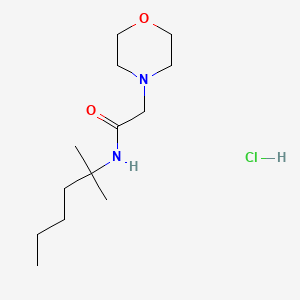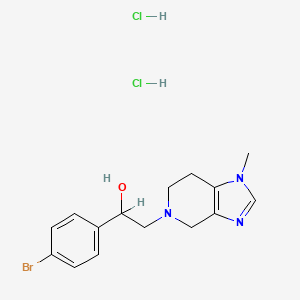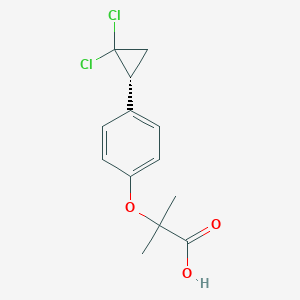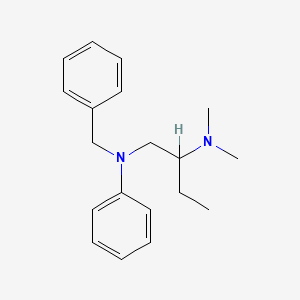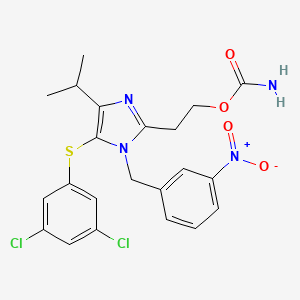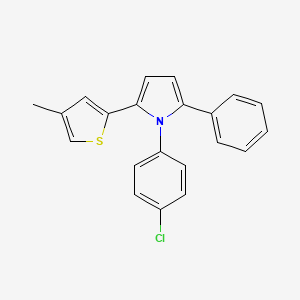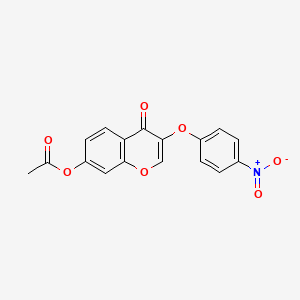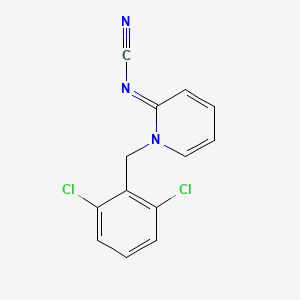
2-(2,6-Dichlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-ジクロロフェニル)-3-(2-チアゾリル)-4-チアゾリジノンは、チアゾリジノン類に属する合成有機化合物です。この化合物は、硫黄原子と窒素原子を含む五員環であるチアゾリジノン環の存在によって特徴付けられます。
2. 製法
合成経路と反応条件
2-(2,6-ジクロロフェニル)-3-(2-チアゾリル)-4-チアゾリジノンの合成は、通常、2,6-ジクロロベンズアルデヒドとチオセミカルバジドを反応させてチオセミカルバゾン中間体を生成することから始まります。この中間体は、酢酸または塩酸などの適切な触媒の存在下で環化されて、目的のチアゾリジノン化合物を生成します。反応は通常、還流条件下で行われ、温度は数時間にわたって約80〜100°Cに維持されます。
工業的製法
2-(2,6-ジクロロフェニル)-3-(2-チアゾリル)-4-チアゾリジノンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、工業用グレードの試薬と溶媒を使用し、反応は温度、圧力、反応時間などを精密に制御した大型反応器で行われ、最終生成物の高収率と高純度を確保します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone typically involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to yield the desired thiazolidinone compound. The reaction is usually carried out under reflux conditions, with the temperature maintained at around 80-100°C for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
反応の種類
2-(2,6-ジクロロフェニル)-3-(2-チアゾリル)-4-チアゾリジノンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化剤と反応条件に応じて、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: この化合物の還元は、チアゾリジン誘導体の生成につながる可能性があります。
置換: ジクロロフェニル基は、塩素原子が他の求核剤によって置換される求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、置換反応で使用できます。
主な生成物
酸化: スルホキシドおよびスルホン。
還元: チアゾリジン誘導体。
置換: さまざまな置換チアゾリジノン誘導体。
4. 科学研究への応用
2-(2,6-ジクロロフェニル)-3-(2-チアゾリル)-4-チアゾリジノンは、以下を含む科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 特定の微生物の増殖を阻害する能力により、抗菌剤および抗真菌剤としての可能性が調査されています。
医学: 抗炎症、抗がん、抗糖尿病特性など、その潜在的な治療用途が研究されています。
工業: 新素材の開発および他の価値ある化合物の合成の前駆体として利用されます。
科学的研究の応用
2-(2,6-Dichlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: Studied for its potential therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
2-(2,6-ジクロロフェニル)-3-(2-チアゾリル)-4-チアゾリジノンの作用機序は、特定の分子標的と経路との相互作用に関与します。この化合物は、特定の酵素とタンパク質を阻害することが知られており、微生物やがん細胞における必須の生物学的プロセスの阻害につながります。たとえば、細菌の細胞壁合成に関与する酵素の活性を阻害し、細胞死につながる可能性があります。がん細胞では、細胞増殖と生存を調節するシグナル伝達経路を阻害する可能性があります。
6. 類似の化合物との比較
類似の化合物
- 2-(2,6-ジクロロフェニル)-3-(2-ピリジル)-4-チアゾリジノン
- 2-(2,6-ジクロロフェニル)-3-(2-イミダゾリル)-4-チアゾリジノン
- 2-(2,6-ジクロロフェニル)-3-(2-ピリミジニル)-4-チアゾリジノン
独自性
2-(2,6-ジクロロフェニル)-3-(2-チアゾリル)-4-チアゾリジノンは、ジクロロフェニル基とチアゾリル基の両方が存在することによって独自であり、これらは明確な化学的および生物学的特性を付与します。類似の化合物と比較して、強化された抗菌および抗がん活性を示す可能性があり、さらなる研究開発のための貴重な化合物になります。
類似化合物との比較
Similar Compounds
- 2-(2,6-Dichlorophenyl)-3-(2-pyridyl)-4-thiazolidinone
- 2-(2,6-Dichlorophenyl)-3-(2-imidazolyl)-4-thiazolidinone
- 2-(2,6-Dichlorophenyl)-3-(2-pyrimidinyl)-4-thiazolidinone
Uniqueness
2-(2,6-Dichlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone is unique due to the presence of both dichlorophenyl and thiazolyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development.
特性
CAS番号 |
96733-54-9 |
|---|---|
分子式 |
C12H8Cl2N2OS2 |
分子量 |
331.2 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H8Cl2N2OS2/c13-7-2-1-3-8(14)10(7)11-16(9(17)6-19-11)12-15-4-5-18-12/h1-5,11H,6H2 |
InChIキー |
DKAOMRCHWZCVNF-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)C3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



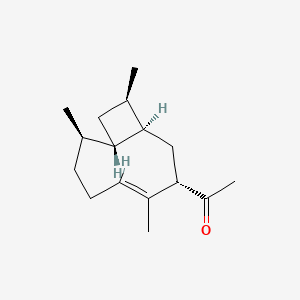
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)

